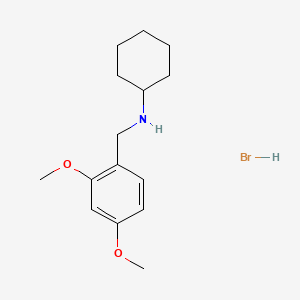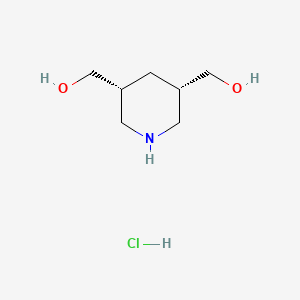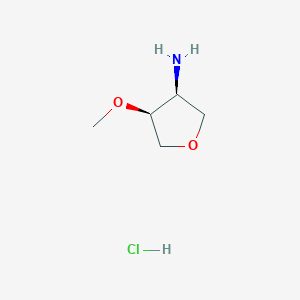
N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide
説明
“2,6-Difluorobenzyl bromide” is a chemical compound used in organic synthesis . It’s an important intermediate for the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “2,6-Difluorobenzyl bromide” can be achieved through a reaction involving “2,6-difluorotoluene”, hydrobromic acid, and oxydol . Another method involves the bromination of “2,6-difluorobenzyl alcohol” with a brominating agent like phosphorus tribromide (PBr3) or sulfur dibromide (SBr2) .Molecular Structure Analysis
The molecular formula of “2,6-Difluorobenzyl bromide” is C7H5BrF2 . It has a molecular weight of 207.015 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,6-Difluorobenzyl bromide” include a density of 1.6±0.1 g/cm3, a boiling point of 184.9±25.0 °C at 760 mmHg, and a melting point of 52-55 °C (lit.) .科学的研究の応用
Enzymatic Degradation of Organic Pollutants
The enzymatic approach has shown significant interest in the remediation and degradation of various organic pollutants found in industrial wastewater. Specific enzymes, when used with certain redox mediators, can efficiently degrade or transform recalcitrant compounds. This method enhances the efficiency and range of substrate degradation, potentially including compounds like N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide, by utilizing enzymes such as laccases, peroxidases, and others. The utilization of enzyme-redox mediator systems could markedly improve the remediation of aromatic compounds present in industrial effluents, playing a crucial role in future environmental management strategies (Husain & Husain, 2007).
Antioxidant Activity Analysis
The evaluation of antioxidants and their role across various fields highlights the importance of understanding the mechanisms behind antioxidant activity. Different assays, such as ORAC, HORAC, TRAP, and TOSC, among others, are crucial for determining the antioxidant capacity of complex samples, potentially including this compound. These methods, based on spectrophotometry and electrochemical (bio)sensors, play a vital role in the analysis of antioxidants, offering insights into their effectiveness and mechanisms of action in combating oxidative stress (Munteanu & Apetrei, 2021).
Potential in Marine-Derived Natural Product Research
Marine-derived natural products have been explored for their antimalarial activity, with research focusing on isolating potential agents from marine organisms. This includes the investigation of secondary metabolites with unique chemical structures and biological activities. Compounds similar to this compound, when derived from marine sources, could offer novel therapeutic avenues against malaria and other diseases, showcasing the diverse potential of marine bioprospecting (Wright et al., 1996).
Role in Disease Chemoprevention
Hydroxylated polymethoxyflavones (PMFs) have garnered attention for their chemopreventive effects, including anti-cancer, anti-inflammation, and neuroprotection. These effects are attributed to their ability to regulate cell death, proliferation, differentiation, and metabolism. The chemical structure, including the number and position of hydroxyl groups, plays a crucial role in the bioactivity of these compounds. Investigating the structure-activity relationships of compounds like this compound could yield valuable insights into their potential as chemopreventive agents (Lai et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.BrH/c1-8(7-15-2)14-6-9-10(12)4-3-5-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEQKLCWJXFCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC=C1F)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-62-6 | |
| Record name | Benzenemethanamine, 2,6-difluoro-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride](/img/structure/B3059995.png)



![[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B3060000.png)


![{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3060005.png)


![4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060015.png)
